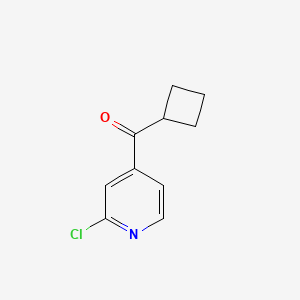

2-Chloro-4-pyridylcyclobutyl ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-cyclobutylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-9-6-8(4-5-12-9)10(13)7-2-1-3-7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVJYDXDZYXOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273012 | |

| Record name | (2-Chloro-4-pyridinyl)cyclobutylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-15-4 | |

| Record name | (2-Chloro-4-pyridinyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-pyridinyl)cyclobutylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Pyridylcyclobutyl Ketone and Its Analogues

Retrosynthetic Analysis of 2-Chloro-4-pyridylcyclobutyl Ketone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

The central ketone functional group provides several logical points for disconnection. The primary strategies involve cleaving one of the carbon-carbon bonds adjacent to the carbonyl group. slideshare.netuleth.cayoutube.com

Disconnection 'a' (Aryl-Ketone Bond): This approach breaks the bond between the carbonyl carbon and the 2-chloro-4-pyridyl ring. This leads to two synthons: a 2-chloro-4-pyridyl anion equivalent and a cyclobutyl acylium cation equivalent. The corresponding synthetic reaction would involve the acylation of a 2-chloro-4-pyridyl organometallic species with a cyclobutanecarbonyl derivative (like an acid chloride or ester). This strategy is analogous to a Friedel-Crafts acylation, although such reactions can be challenging with electron-deficient pyridine (B92270) rings.

Disconnection 'b' (Cyclobutyl-Ketone Bond): This strategy severs the bond between the carbonyl carbon and the cyclobutyl ring. The resulting synthons are a cyclobutyl anion equivalent (such as a cyclobutyl Grignard reagent) and a 2-chloro-4-pyridyl acylium cation equivalent. The forward reaction would involve the addition of a cyclobutyl organometallic reagent to a suitable 2-chloro-4-pyridinecarbonyl derivative, such as an aldehyde followed by oxidation, or an acid chloride. youtube.com

A general overview of these ketone disconnections is provided below.

Table 1: Retrosynthetic Disconnections of the Carbonyl Group| Disconnection | Bond Cleaved | Synthons | Potential Forward Reaction |

|---|---|---|---|

| a | Pyridyl-CO | 2-Chloro-4-pyridyl Anion + Cyclobutyl Acylium Cation | Acylation of a 2-chloro-4-pyridyl organometallic reagent. |

| b | Cyclobutyl-CO | Cyclobutyl Anion + 2-Chloro-4-pyridyl Acylium Cation | Addition of a cyclobutyl organometallic reagent to a 2-chloro-4-pyridinecarbonyl derivative. |

The 2-chloro-4-substituted pyridine core is a common structural motif. Retrosynthetic analysis suggests several pathways to this intermediate, often starting from more readily available pyridine derivatives. researchgate.net

One common strategy begins with 2-amino-4-picoline (2-amino-4-methylpyridine). A Sandmeyer-type reaction can convert the amino group to a hydroxyl group, which is subsequently chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine. The methyl group at the 4-position then serves as a handle for further functionalization to introduce the cyclobutyl ketone moiety. google.com

Another approach starts with isonicotinic acid N-oxide. Treatment with phosphorus oxychloride and phosphorus pentachloride can directly yield 2-chloro-4-pyridinecarboxylic acid. prepchem.com This carboxylic acid can then be converted into the target ketone through various methods, such as conversion to an acid chloride followed by reaction with a cyclobutyl organometallic reagent.

The inherent ring strain of cyclobutanes makes their formation a significant synthetic challenge. baranlab.org The most powerful and widely used retrosynthetic strategy for cyclobutane (B1203170) rings is the [2+2] cycloaddition. kib.ac.cnnih.gov This involves disconnecting the four-membered ring into two, two-carbon components. For the cyclobutyl ketone moiety, this could mean disconnecting back to an alkene and a ketene (B1206846), which would react in a thermal [2+2] cycloaddition to form a cyclobutanone (B123998) precursor. libretexts.org Photochemical [2+2] cycloadditions between two alkene molecules are also a primary method for accessing the cyclobutane core. acs.orgnih.gov

Alternative, less common strategies include the ring contraction of five-membered ring precursors, such as substituted pyrrolidines, to yield cyclobutanes. chemistryviews.org

Established and Emerging Synthetic Routes

Building upon the retrosynthetic analysis, this section details established synthetic methods for constructing the key structural features of the target molecule, with a particular focus on the formation of the cyclobutane ring.

The construction of the cyclobutane ring is often the most critical part of the synthesis. While several methods exist, cycloaddition reactions are the most prominent.

The [2+2] cycloaddition is the most frequently employed method for synthesizing cyclobutane rings and is featured in the synthesis of numerous natural products. kib.ac.cnnih.gov These reactions can be initiated either photochemically or thermally and involve the coupling of two components with π-bonds (like alkenes or ketenes) to form a four-membered ring.

Photochemical [2+2] Cycloadditions: These reactions are excellent for creating strained four-membered rings. libretexts.org Typically, one of the alkene partners must be conjugated to absorb UV or visible light, promoting it to an excited state which then reacts with the second alkene. acs.org These reactions can be performed in both an intermolecular (between two separate molecules) and intramolecular (within the same molecule) fashion. The stereochemical outcome is generally well-controlled. libretexts.orgacs.org

Thermal [2+2] Cycloadditions: While the concerted thermal cycloaddition of two simple alkenes is forbidden by orbital symmetry rules, certain substrates can undergo this reaction. The most common example is the reaction of a ketene with an alkene. Ketenes, which can be generated in situ from acid chlorides and a non-nucleophilic base, are highly reactive and readily undergo [2+2] cycloaddition with alkenes to form cyclobutanones. libretexts.org This provides a direct route to a cyclobutanone intermediate, which can then be elaborated to the desired ketone. Another example is the thermal enamine [2+2] cyclization between an enamine and an electron-deficient alkene. nih.gov

The following table summarizes key aspects of these powerful ring-forming reactions.

Table 2: Overview of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis| Reaction Type | Activation | Substrates | Key Features & Products |

|---|---|---|---|

| Photochemical Cycloaddition | UV/Visible Light | Two Alkenes | Forms C-C bonds; can create complex, strained rings; often requires a photosensitizer. baranlab.org |

| Ketene-Alkene Cycloaddition | Thermal | Ketene + Alkene | Forms a cyclobutanone ring directly; often proceeds with high regioselectivity. libretexts.org |

| Enamine Cycloaddition | Thermal | Enamine + Michael Acceptor | Controls regiochemistry and avoids homo-dimerization; yields substituted cyclobutanes. nih.gov |

Introduction of the Pyridyl and Chloro Substituents

Modern cross-coupling reactions provide powerful tools for the formation of carbon-carbon bonds between aryl and alkyl moieties. The Negishi coupling , which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile option. wikipedia.orgorganic-chemistry.orgorgsyn.orgrsc.orgresearchgate.net For instance, a 4-halocyclobutyl ketone could be coupled with a 2-chloro-4-pyridylzinc reagent, or conversely, a 4-iodocyclobutane derivative could be coupled with a (2-chloropyridin-4-yl)zinc reagent. orgsyn.org The Negishi coupling is known for its high functional group tolerance. orgsyn.org

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. nih.govorganic-chemistry.orgresearchgate.netnih.govresearchgate.net A potential route could involve the coupling of a 2-chloro-4-pyridylboronic acid or ester with a halocyclobutane derivative. nih.govresearchgate.net The stability and low toxicity of boronic acids make this an attractive method. organic-chemistry.org

| Coupling Reaction | Pyridyl Partner | Cyclobutyl Partner | Catalyst |

| Negishi Coupling | (2-Chloro-4-pyridyl)zinc halide | Halocyclobutane | Pd or Ni complex |

| Suzuki-Miyaura Coupling | 2-Chloro-4-pyridylboronic acid/ester | Halocyclobutane | Pd complex |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. However, for the synthesis of a 4-substituted pyridine from a 2-substituted precursor, a standard DoM approach is not directly applicable as it typically directs functionalization to the position ortho to the directing group (i.e., the 3-position in a 2-substituted pyridine). Alternative strategies for C4 functionalization of pyridines are therefore required.

The introduction of the chlorine atom at the 2-position of the pyridine ring can be achieved through various methods. If the synthesis starts with a pre-functionalized pyridine, selective chlorination can be performed. For instance, 2-aminopyridine (B139424) can be converted to 2-chloropyridine (B119429) via a Sandmeyer-type reaction. Alternatively, direct chlorination of a pyridine N-oxide followed by deoxygenation is a common strategy. The synthesis of 2-chloro-4-aminopyridine has been reported, which could serve as a precursor for further functionalization. google.com

Formation of the Ketone Functionality

The final step in many synthetic routes would be the formation of the ketone. If the synthesis proceeds through a (2-chloro-4-pyridyl)cyclobutane intermediate, the ketone can be introduced via a Friedel-Crafts acylation reaction. However, the electron-deficient nature of the 2-chloropyridine ring makes it a poor substrate for classical Friedel-Crafts reactions. More forcing conditions or alternative acylation methods might be necessary. A synthesis of 2-chloro-4-(4-chlorophenoxy)-acetophenone has been reported, indicating that acylation of substituted chloropyridines is feasible under certain conditions. patsnap.com

A more reliable approach would be the oxidation of a corresponding secondary alcohol . The alcohol precursor, (2-chloro-4-pyridyl)cyclobutylmethanol, could be synthesized by the addition of a cyclobutyl organometallic reagent (e.g., cyclobutylmagnesium bromide) to a 2-chloro-4-pyridinecarboxaldehyde. Subsequent oxidation of the resulting secondary alcohol using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the desired ketone.

Alternatively, the ketone functionality can be constructed through the reaction of an organometallic reagent with a nitrile. For example, a 2-chloro-4-lithiopyridine could be reacted with cyclobutanecarbonitrile (B1293925) to form an imine intermediate, which upon acidic workup, would hydrolyze to the ketone.

Acylation Reactions (e.g., Friedel-Crafts, Weinreb amide variations)

Acylation reactions represent a fundamental approach to the formation of aryl ketones. However, their application to electron-deficient heterocyclic systems like pyridine presents specific challenges.

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgkhanacademy.org The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. A primary obstacle in applying this method to pyridine is the basic nature of the ring nitrogen. This nitrogen atom readily coordinates with the Lewis acid catalyst, forming a stable complex. quora.com This deactivates the catalyst and renders the pyridine ring even more electron-deficient and thus highly resistant to electrophilic attack. Consequently, direct Friedel-Crafts acylation of 2-chloropyridine with cyclobutanecarbonyl chloride is generally not a viable synthetic route.

To circumvent these issues, modified approaches can be considered. One alternative involves a Weinreb amide variation. In this method, a lithiated or Grignard derivative of 2-chloropyridine could be prepared and then reacted with N-methoxy-N-methylcyclobutanecarboxamide (a Weinreb amide). The resulting chelated intermediate is stable and does not collapse until acidic workup, which prevents the common problem of over-addition and formation of tertiary alcohols.

Another related strategy involves the reaction of an organometallic reagent with a nitrile. For instance, the analogous compound cyclopropyl (B3062369) 4-pyridinyl ketone has been synthesized by reacting 4-cyanopyridine (B195900) with a cyclopropyl lithium reagent, followed by hydrolysis. prepchem.com A similar approach could hypothetically be used for the target molecule, employing a cyclobutyl organometallic reagent.

Oxidation of Alcohols or Alkenes

An alternative synthetic strategy involves the oxidation of a precursor molecule, specifically the corresponding secondary alcohol, (2-chloro-4-pyridyl)cyclobutylmethanol. This method shifts the challenge from forming the carbon-ketone bond directly to first creating a carbon-alcohol bond, which is often more straightforward.

The precursor alcohol can be synthesized through standard organometallic additions. For example, reacting cyclobutanone with a lithiated derivative of 2-chloropyridine (generated via halogen-metal exchange) or by reacting 2-chloro-4-formylpyridine with a cyclobutyl Grignard or organolithium reagent. A patented method describes the synthesis of related 4-pyridinemethanol (B147518) derivatives by reacting 4-cyanopyridine with ketones in the presence of an alkali metal. google.com

Once the secondary alcohol is obtained, it can be oxidized to the desired ketone. A wide array of oxidation reagents are available for this transformation, and the choice depends on the scale of the reaction and the sensitivity of the substrate. Common methods include:

Swern Oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.

Dess-Martin Periodinane (DMP): A mild and highly efficient reagent that can be used at room temperature.

Chromium-based reagents: Reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective, although the toxicity and disposal of chromium waste are significant drawbacks.

The selection of the oxidant would require careful consideration to ensure compatibility with the 2-chloropyridine ring, which could be sensitive to certain reaction conditions.

Palladium-Catalyzed Carbonylative Reactions

Modern synthetic chemistry offers powerful tools for ketone synthesis through transition-metal catalysis. Palladium-catalyzed carbonylative coupling reactions are particularly effective for uniting organic halides with nucleophiles under an atmosphere of carbon monoxide (CO) to form ketones. rsc.org This approach is highly versatile and often displays excellent functional group tolerance. acs.orgsigmaaldrich.com

A plausible pathway for synthesizing this compound via this method would involve the carbonylative cross-coupling of a suitable 2-chloropyridine derivative with a cyclobutyl organometallic reagent. The general reaction would couple a di-halogenated pyridine, such as 2-chloro-4-iodopyridine (B15674), with a cyclobutyl nucleophile, for example, cyclobutylzinc chloride or cyclobutyltributyltin. The higher reactivity of the iodo-substituent allows for selective reaction at the 4-position of the pyridine ring.

The generally accepted catalytic cycle for such a transformation involves several key steps acs.orgwikipedia.org:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-chloro-4-iodopyridine to form a Pd(II) intermediate.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and inserts into the palladium-aryl bond, forming an acyl-palladium complex.

Transmetalation: The organometallic cyclobutyl reagent transfers its cyclobutyl group to the palladium complex, displacing the halide.

Reductive Elimination: The final step involves the reductive elimination of the desired this compound, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This methodology has been successfully applied to the synthesis of a wide range of heteroaryl ketones and represents a highly convergent and efficient route. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

The efficiency and success of any synthetic route heavily depend on the careful optimization of reaction parameters. For the synthesis of this compound and its analogues, factors such as solvent, catalyst, and ligands play a crucial role in maximizing yield and minimizing side products.

Solvent Effects and Reaction Kinetics

The choice of solvent can dramatically influence reaction outcomes. In Friedel-Crafts acylations, solvent polarity can affect the solubility of the catalyst-reactant complex and the stability of intermediates, sometimes altering regioselectivity. For example, studies on naphthalene (B1677914) acylation show that non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product. stackexchange.com However, for pyridine-based substrates, the primary issue remains the deactivation of the catalyst, which is not easily overcome by solvent choice alone.

In palladium-catalyzed reactions, the solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the rate of key steps in the catalytic cycle. A study on the synthesis of functionalized furans systematically evaluated different solvents, demonstrating that reaction yields can vary significantly. mdpi.com

| Solvent | Yield (%) |

| Dioxane | 85 |

| DMF | 78 |

| Toluene | 62 |

| Acetonitrile | 55 |

| This table illustrates the impact of different solvents on the yield of a palladium-catalyzed furan (B31954) synthesis, a related cross-coupling reaction. Data adapted from an optimization study. mdpi.com |

Understanding the reaction kinetics is essential for rational optimization. By identifying the rate-limiting step, efforts can be focused on accelerating that specific transformation, for instance, by changing the solvent, temperature, or ligand.

Catalyst Selection and Loading (e.g., Palladium, Nickel catalysis)

For carbonylative cross-coupling reactions, the choice of catalyst is paramount. Palladium complexes are the most widely used and versatile catalysts for these transformations. sigmaaldrich.com Common palladium sources include salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). mdpi.com

Nickel catalysts are gaining prominence as a more earth-abundant and economical alternative to palladium. sigmaaldrich.com While nickel can catalyze similar cross-coupling reactions, its reactivity profile can differ. For instance, nickel catalysts can be effective in coupling alkyl halides. acs.org Comparative studies have shown that the selectivity of nickel and palladium catalysts can vary depending on the electronic properties of the substrates. youtube.com

Catalyst loading is another critical parameter. While higher loadings can increase reaction rates, they also add to the cost and can lead to higher levels of residual metal in the final product, which is a major concern in pharmaceutical synthesis. Therefore, a key goal in process optimization is to find the lowest effective catalyst loading that provides a good yield in a reasonable timeframe.

| Catalyst | Yield (%) |

| PdCl₂(CH₃CN)₂ | 94 |

| Pd(OAc)₂ | 85 |

| Pd(acac)₂ | 72 |

| This table shows the effect of different palladium pre-catalysts on the yield of a one-pot furan synthesis, highlighting the importance of catalyst selection. mdpi.com |

Ligand Design for Enhanced Selectivity and Efficiency

In transition-metal catalysis, ligands are not mere spectators but play a decisive role in modulating the properties of the metal center. acs.org The ligand can influence the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity. For palladium-catalyzed carbonylations, phosphine-based ligands are commonly employed.

The electronic and steric properties of the ligand are crucial:

Electron-donating ligands can increase the electron density on the palladium center, which can facilitate the initial oxidative addition step.

Bulky ligands can promote the final reductive elimination step and help to create a coordinatively unsaturated metal center that is more catalytically active. acs.org

The development of new ligands is a central theme in catalysis research. acs.org The strategic design of ligands has enabled reactions that were previously impossible, expanding the scope of cross-coupling to include more challenging substrates. acs.orgnih.gov For the synthesis of a specific target like this compound, screening a variety of ligands, from simple triphenylphosphine (B44618) to more complex biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf), would be a critical step in optimizing the reaction. sigmaaldrich.com

Green Chemistry Principles in Synthesis

The pursuit of environmentally benign chemical processes has led to the widespread adoption of the twelve principles of green chemistry. In the context of synthesizing this compound, a plausible and established method involves the Friedel-Crafts acylation of 2-chloropyridine with cyclobutanecarbonyl chloride. The application of green chemistry principles to this reaction aims to minimize its environmental footprint.

Key green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), are crucial for evaluating the sustainability of a synthetic route. mdpi.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com For the proposed Friedel-Crafts acylation, a high atom economy is desirable, meaning minimal generation of byproducts.

Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of waste. begellhouse.comorganic-chemistry.org Greener alternatives focus on using catalytic amounts of more environmentally friendly and recyclable catalysts. begellhouse.com For instance, the use of solid acid catalysts such as sulfated zirconia or zeolites can facilitate the reaction while simplifying catalyst recovery and reducing waste streams. rsc.org Methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, offering a pathway with minimal metallic or halogenated waste. organic-chemistry.orgacs.org

The choice of solvent is another critical aspect of green synthesis. Many common solvents are toxic, flammable, and contribute to air and water pollution. nih.gov The ideal green solvent is non-toxic, non-volatile, and easily recyclable. Research into alternative reaction media, such as ionic liquids or even solvent-free conditions, is an active area of green chemistry. nih.gov For instance, chloroindate(III) ionic liquids have been shown to be effective and recyclable media for Friedel-Crafts acylation reactions.

Flow Chemistry Approaches for Scalable Synthesis

For the large-scale production of this compound, flow chemistry presents a promising alternative to traditional batch processing. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

Advantages of Continuous Flow Processes

Continuous flow processes offer numerous advantages over batch synthesis, making them particularly attractive for industrial applications. These benefits include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly reducing the risks associated with highly reactive or hazardous materials and exothermic reactions. rsc.org The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer and precise temperature control, mitigating the risk of thermal runaways.

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and purities compared to batch reactions. researchgate.net This enhanced control can also enable reactions to be performed under conditions that are not feasible in batch, such as elevated temperatures and pressures.

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in a batch reactor. Instead of using larger reactors, the production rate can be increased by running the system for longer periods or by operating multiple reactors in parallel. rsc.org

Integration and Automation: Flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous process. rsc.org This "telescoping" of reactions minimizes manual handling, reduces waste from intermediate workups, and enables a higher degree of automation.

Specific Examples for Pyridyl Ketone Synthesis

While a specific flow synthesis for this compound is not prominently documented, the feasibility of such a process can be inferred from successful flow syntheses of other pyridyl and ketone compounds.

For instance, the continuous flow Friedel-Crafts acylation of isobutylbenzene (B155976) with propionyl chloride using AlCl₃ as a catalyst has been demonstrated to produce the corresponding aryl ketone in high yield with a short residence time. acs.org This example highlights the potential for adapting Friedel-Crafts acylation, a key step in the proposed synthesis of this compound, to a flow process.

Furthermore, the synthesis of various functionalized pyridines has been successfully achieved using flow chemistry. rsc.org For example, the hydrogenation of substituted pyridines to piperidines has been accomplished in a continuous flow setup, demonstrating the compatibility of heterocyclic compounds with this technology. The synthesis of imidazopyridines has also been performed in a continuous flow system, involving an acid-catalyzed condensation followed by in-line purification. acs.org

The synthesis of ketones from carbon dioxide and organometallic reagents has also been efficiently carried out in a continuous flow system, showcasing the ability of this technology to handle gaseous reagents and suppress byproduct formation. A study on the synthesis of β-chlorovinyl ketones via Friedel-Crafts acylation of alkynes demonstrated that a flow chemistry approach provided a fast, clean, high-yielding, and stereoselective route compared to batch reactions. rsc.org These examples collectively underscore the potential for developing a robust and scalable flow synthesis of this compound.

Reactivity and Transformational Chemistry of 2 Chloro 4 Pyridylcyclobutyl Ketone

Reactions at the Ketone Carbonyl Group

The carbonyl group is a key site for a variety of chemical transformations due to the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions (e.g., organometallic reagents, hydrides)

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The outcome of the reaction is often an alcohol, following protonation of the intermediate alkoxide.

Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to react readily with 2-Chloro-4-pyridylcyclobutyl ketone. These strong nucleophiles would add to the carbonyl group, and subsequent acidic workup would yield a tertiary alcohol. The choice of the R-group in the organometallic reagent would determine the nature of the substituent introduced.

Hydride Reagents: For the reduction of the ketone to a secondary alcohol, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed. These reagents deliver a hydride ion (H⁻) to the carbonyl carbon. Given the presence of the chloro-substituent on the pyridine (B92270) ring, milder reducing agents such as sodium borohydride would likely be preferred to avoid potential side reactions.

Table 1: Plausible Nucleophilic Addition Reactions

| Reagent | Product Type | Plausible Product Name |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) then H₃O⁺ | Tertiary Alcohol | 1-(2-Chloro-4-pyridyl)-1-cyclobutylethan-1-ol |

| Phenyllithium (C₆H₅Li) then H₃O⁺ | Tertiary Alcohol | (2-Chloro-4-pyridyl)(cyclobutyl)(phenyl)methanol |

Condensation Reactions leading to Heterocyclic Structures

The ketone functionality can participate in condensation reactions with various binucleophilic reagents to form new heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyrazoline or pyrazole (B372694) structures. Similarly, condensation with hydroxylamine (B1172632) would produce an oxime, which can be a precursor to other functional groups. While specific examples for this compound are not documented, analogous reactions with other ketones are common in organic synthesis.

Selective Reduction Strategies

Selective reduction of the ketone in the presence of the reducible 2-chloropyridine (B119429) ring presents a synthetic challenge. Catalytic hydrogenation, for example, might lead to the reduction of the pyridine ring or dehalogenation in addition to ketone reduction. Therefore, chemoselective hydride reagents are generally the preferred method for the selective reduction of the carbonyl group. The choice of reducing agent and reaction conditions would be crucial to achieve the desired selectivity.

Reactions Involving the Cyclobutyl Ring

The cyclobutane (B1203170) ring is characterized by significant ring strain (approximately 26 kcal/mol), which can be harnessed to drive a variety of chemical transformations.

Strain-Release Functionalization

The inherent strain in the cyclobutyl ring makes it susceptible to reactions that lead to ring-opening or rearrangement, thereby releasing the strain energy.

While specific ring-opening reactions for this compound have not been reported, cyclobutyl ketones, in general, can undergo such transformations under various conditions. For example, in the presence of certain transition metal catalysts, the C-C bonds of the cyclobutane ring can be cleaved and participate in cross-coupling reactions.

Furthermore, photochemical reactions, such as the Norrish Type I or Type II reactions, can induce cleavage of the cyclobutane ring. The Norrish Type II reaction, for instance, involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, which can lead to ring cleavage.

Table 2: Potential Strain-Release Transformations

| Reaction Type | Driving Force | Potential Outcome |

|---|---|---|

| Transition Metal-Catalyzed Cross-Coupling | Ring Strain Release | Functionalized open-chain product |

It is important to reiterate that the reactions and products described in this article are based on established chemical principles and analogies to similar structures. Specific experimental validation for this compound is not available in the current body of scientific literature.

C-H/C-C Functionalization Strategies

The cyclobutyl ring of this compound possesses C-H and C-C bonds that can be targeted for functionalization, although such transformations on cyclobutyl ketones are less common than on other carbocyclic systems. Strategies often rely on activation by the adjacent ketone.

One approach involves the α-functionalization of the cyclobutyl ring. The ketone can be converted to its enolate form, which can then react with various electrophiles. For instance, α-alkylation can introduce new carbon-carbon bonds. This process typically requires a strong base to deprotonate the α-carbon, followed by the addition of an alkyl halide.

Another strategy is the functionalization of the C-H bonds at the β-position. This can be achieved through transition metal-catalyzed C-H activation. For example, palladium catalysts have been used for the β-arylation of cyclic ketones. This reaction involves the formation of a metal-enolate intermediate, followed by oxidative addition into the C-H bond and subsequent reductive elimination.

Diastereoselective and Enantioselective Transformations of the Cyclobutyl Moiety

The stereochemistry of the cyclobutyl moiety can be controlled through diastereoselective and enantioselective reactions. These transformations are crucial for the synthesis of stereochemically defined molecules.

One of the most common diastereoselective transformations is the reduction of the ketone to the corresponding alcohol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the reaction conditions. For example, the use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), often leads to the formation of the syn-alcohol with high diastereoselectivity. Conversely, smaller reducing agents like sodium borohydride may result in lower diastereoselectivity.

Enantioselective transformations of the cyclobutyl ketone can be achieved using chiral catalysts. For instance, the asymmetric reduction of the ketone can be performed using a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst. This method allows for the synthesis of either enantiomer of the corresponding alcohol with high enantiomeric excess.

Another enantioselective transformation is the asymmetric α-functionalization of the cyclobutyl ring. This can be accomplished by using a chiral auxiliary or a chiral phase-transfer catalyst. For example, the use of a chiral iminium catalyst can promote the enantioselective α-fluorination of the ketone.

Reactivity of the Pyridyl Moiety and Chlorine Atom

The 2-chloropyridine fragment of the molecule is a versatile platform for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and radical reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the activating effect of the C4-ketone group, facilitates the attack of nucleophiles at the C2 position. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion.

The general mechanism for the SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group. The rate of the reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any additional activating or deactivating groups on the pyridine ring.

| Nucleophile | Product |

| Ammonia | 2-Amino-4-pyridylcyclobutyl ketone |

| Methanol | 2-Methoxy-4-pyridylcyclobutyl ketone |

| Ethanethiol | 2-(Ethylthio)-4-pyridylcyclobutyl ketone |

Cross-Coupling Reactions at the Halogenated Pyridine

The chlorine atom on the pyridine ring serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the 2-chloropyridine with a boronic acid or its ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C2 position of the pyridine ring.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 2-chloropyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a new carbon-nitrogen bond by coupling the 2-chloropyridine with an amine. This method provides a versatile route to a wide range of substituted 2-aminopyridines.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 2-chloropyridine with an alkene to form a new carbon-carbon double bond.

| Reaction | Coupling Partner | Product |

| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-4-pyridylcyclobutyl ketone |

| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-4-pyridylcyclobutyl ketone |

| Buchwald-Hartwig | Aniline | 2-(Phenylamino)-4-pyridylcyclobutyl ketone |

| Heck | Styrene | 2-(2-Phenylvinyl)-4-pyridylcyclobutyl ketone |

Radical Reactions Involving the Chloro-Pyridyl Fragment

The chloro-pyridyl fragment can also participate in radical reactions. These reactions often proceed through the formation of a pyridyl radical intermediate.

One example is the Minisci reaction, which involves the radical alkylation of the pyridine ring. Under acidic conditions, a radical generated from an alkyl source can add to the protonated pyridine ring, typically at the C6 position, due to the directing effect of the nitrogen atom.

Another type of radical reaction is photoredox-catalyzed C-H functionalization. In this approach, a photocatalyst absorbs light and initiates a single-electron transfer process, leading to the formation of a radical intermediate. This radical can then undergo further reactions to introduce new functional groups onto the pyridine ring. For instance, a photoredox-catalyzed reaction with an alkyl trifluoroborate salt could lead to the alkylation of the pyridine ring.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 4 Pyridylcyclobutyl Ketone

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the stereochemistry of 2-Chloro-4-pyridylcyclobutyl ketone.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclobutyl group. The aromatic protons would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution pattern. The protons of the cyclobutyl ring would be found in the upfield region, and their complex multiplicity would provide initial clues about their relative stereochemistry.

A COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclobutyl ring. HSQC would then correlate the proton signals to their directly attached carbon atoms. The most critical information for stereochemical assignment would likely come from an HMBC experiment, which shows correlations between protons and carbons over two to three bonds. These long-range correlations could help establish the spatial relationship between the pyridine ring and the cyclobutyl ketone moiety. For instance, correlations between the carbonyl carbon and specific protons on the cyclobutyl ring could help define the conformation of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~152 |

| Pyridine C3 | ~7.5 (d) | ~122 |

| Pyridine C4 | - | ~148 |

| Pyridine C5 | ~7.3 (dd) | ~125 |

| Pyridine C6 | ~8.4 (d) | ~150 |

| Carbonyl C=O | - | ~205 |

| Cyclobutyl Cα | ~3.5 (m) | ~55 |

| Cyclobutyl Cβ | ~2.2 (m) | ~25 |

| Cyclobutyl Cβ' | ~2.2 (m) | ~25 |

| Cyclobutyl Cγ | ~2.0 (m) | ~18 |

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula of this compound (C₁₀H₁₀ClNO). The high accuracy of this technique allows for the determination of the elemental composition of the parent ion, distinguishing it from other ions with the same nominal mass.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

Common fragmentation pathways for ketones often involve alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. For this compound, this could lead to the formation of a cyclobutyl radical and a 2-chloro-4-pyridylcarbonyl cation, or a 2-chloro-4-pyridyl radical and a cyclobutylcarbonyl cation. Another potential fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available on the cyclobutyl ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Possible Fragment Identity |

| 195/197 | [M]⁺, C₁₀H₁₀ClNO⁺ |

| 154/156 | [M - C₃H₅]⁺ |

| 140/142 | [2-Chloro-4-pyridyl-C=O]⁺ |

| 111/113 | [2-Chloro-pyridine]⁺ |

| 55 | [Cyclobutyl]⁺ |

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. This data would unequivocally establish the stereochemical relationship between the substituents on the cyclobutyl ring and the orientation of the 2-chloro-4-pyridyl group relative to the cyclobutyl ketone. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that might influence the solid-state conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and characterizing the bonding within a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the attached pyridine ring and the ring strain of the cyclobutyl group.

Other characteristic vibrational modes would include C-Cl stretching, C-N stretching within the pyridine ring, and various C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule. Raman spectroscopy would complement the IR data, as it is particularly sensitive to non-polar bonds and can provide additional information about the molecular framework.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1680 - 1720 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Note: This table is predictive and not based on experimental data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

If this compound is a chiral molecule, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential for determining the enantiomeric excess (ee) of a sample. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to quantify the proportions of each enantiomer in a mixture. This technique would be particularly relevant if the compound is synthesized via an asymmetric route or if the enantiomers are separated.

Computational and Theoretical Investigations of 2 Chloro 4 Pyridylcyclobutyl Ketone

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Currently, there is a lack of specific published research utilizing Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 2-chloro-4-pyridylcyclobutyl ketone. However, DFT is a powerful computational method widely used to understand the properties of similar organic molecules.

For related compounds, such as certain Schiff base derivatives containing a chloro-substituted ring, DFT calculations have been employed to analyze the molecular geometry and electronic properties. scienceopen.comresearchgate.net In these studies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. scienceopen.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. scienceopen.comresearchgate.net

DFT calculations also allow for the mapping of electron density distribution, which can identify the most electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. For instance, in many ketones, the carbonyl carbon is an electrophilic site, while the oxygen atom is nucleophilic.

Ab Initio Methods for Energetic and Spectroscopic Predictions

There are no specific ab initio studies available in the scientific literature for this compound. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are valuable for providing highly accurate predictions of molecular energies and spectroscopic properties.

These methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, a detailed assignment of vibrational modes to specific functional groups within the molecule can be achieved. researchgate.net This is particularly useful for confirming the molecular structure. researchgate.net Furthermore, ab initio calculations can predict other spectroscopic data, such as NMR chemical shifts, which are crucial for structural elucidation.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics (MD) simulation studies have been published specifically for this compound. MD simulations are a computational tool used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational landscape.

For a molecule like this compound, which possesses several rotatable bonds, MD simulations could reveal the preferred three-dimensional arrangements (conformers) and the energy barriers between them. This information is vital as the biological activity and reactivity of a molecule can be highly dependent on its conformation. For example, a recent study on benzamide (B126) derivatives used molecular dynamics simulations to understand their interaction with biological targets. nih.gov

Prediction of Reaction Mechanisms and Transition States

There is no available research on the prediction of reaction mechanisms and transition states specifically for this compound. Computational chemistry, particularly DFT, is a key tool for elucidating the pathways of chemical reactions.

By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. masterorganicchemistry.comyoutube.com This path includes the identification of transition state structures, which are the high-energy intermediates that determine the reaction rate. masterorganicchemistry.comyoutube.com For ketones, common reactions include nucleophilic addition to the carbonyl group. masterorganicchemistry.comyoutube.com Computational studies can model the addition of various nucleophiles, providing insights into the reaction's feasibility and kinetics.

Structure-Reactivity and Structure-Selectivity Relationship Modeling

Specific structure-reactivity and structure-selectivity relationship models for this compound have not been reported. Such studies, often part of a broader quantitative structure-activity relationship (QSAR) analysis, aim to correlate specific structural features of a molecule with its chemical reactivity or biological activity.

By systematically modifying the structure of a parent compound and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), it is possible to build a mathematical model that predicts the activity of new derivatives. This approach is instrumental in rational drug design and catalyst development.

In Silico Design of Novel Derivatives

There are no published examples of the in silico design of novel derivatives based on the this compound scaffold. In silico design involves using computational methods to conceptualize new molecules with desired properties, such as enhanced biological activity or improved selectivity.

This process often starts with a lead compound, for which a structure-activity relationship has been established. nih.govplos.org By making virtual modifications to the lead structure—such as substituting different functional groups or altering the carbon skeleton—and then computationally screening these new virtual compounds, researchers can prioritize the synthesis of the most promising candidates. nih.govplos.org For instance, the design of new benzamide or quinazolinone derivatives has been guided by in silico modeling to improve their therapeutic potential. nih.govnih.gov

Applications of 2 Chloro 4 Pyridylcyclobutyl Ketone As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of its functional groups makes 2-Chloro-4-pyridylcyclobutyl ketone a valuable starting material for the synthesis of intricate organic structures. The 2-chloropyridine (B119429) unit can undergo nucleophilic aromatic substitution, while the ketone offers a site for a wide range of carbonyl chemistry.

Construction of Bridged and Polycyclic Systems

The cyclobutyl ring of this compound can serve as a linchpin in the formation of bridged and polycyclic frameworks. The ketone functionality can be transformed through various reactions to facilitate the construction of these complex systems. For instance, a Norrish-Yang cyclization of an aryl-cyclobutyl ketone can lead to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate can then undergo further reactions, such as palladium-catalyzed C–C bond functionalizations, to introduce a variety of substituents in a stereospecific manner. nih.gov This two-step approach allows for the creation of cis-1,3-difunctionalized cyclobutanes from readily available aryl-cyclobutyl ketones. nih.gov

The general synthetic utility of related pyridyl ketones is also well-established. For example, di(2-pyridyl) ketone is a known ligand for metals and has been used in the synthesis of complex coordination compounds. sigmaaldrich.comsigmaaldrich.com

Incorporation into Natural Product Analogues

While direct incorporation of this compound into natural product analogues is not extensively documented, its structural motifs are relevant to the synthesis of bioactive molecules. The 2-chloropyridine moiety is a common feature in many biologically active compounds and can be used as a handle for further chemical elaboration. wikipedia.orgontosight.ai The cyclobutyl ketone can be modified to mimic or constrain the conformations of side chains found in natural products, potentially leading to analogues with altered biological activities or improved pharmacokinetic properties. The synthesis of cis-1,3-difunctionalized cyclobutanes from cyclobutyl aryl ketones provides access to scaffolds that can act as conformationally restricted alternatives to more flexible linkers often found in natural products. nih.gov

Scaffold for Medicinal Chemistry Research

The combination of a heterocyclic aromatic ring and a strained cycloalkane makes this compound an attractive scaffold for medicinal chemistry. This framework allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships. The cyclobutane (B1203170) ring, in particular, has gained interest in medicinal chemistry due to its ability to impart favorable properties such as metabolic stability. nih.gov

Design and Synthesis of Compound Libraries with Diverse Pharmacophores

The this compound scaffold is well-suited for the construction of compound libraries with a high degree of chemical diversity. The reactivity of the 2-chloro position on the pyridine (B92270) ring allows for the introduction of a wide array of substituents through nucleophilic substitution reactions. wikipedia.org Similarly, the ketone functionality can be derivatized to introduce various pharmacophoric groups. This dual reactivity enables the rapid generation of a library of compounds from a single starting material. The synthesis of 2-pyridyl ketone libraries has been shown to be a practical approach for discovering new bioactive molecules.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Pyridines |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Grignard Reaction | Organomagnesium Halides | Tertiary Alcohols |

| Reduction | Sodium Borohydride (B1222165) | Secondary Alcohols |

Table 1: Representative Reactions for Generating Chemical Diversity from this compound

Exploration of Structure-Activity Relationships through Chemical Modification

The modification of the this compound scaffold allows for a systematic investigation of structure-activity relationships (SAR). By altering the substituents on both the pyridine ring and the cyclobutyl ketone, chemists can probe the steric and electronic requirements for biological activity. For example, the synthesis of a series of cis-γ-(hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones from a common intermediate allows for the exploration of how these different groups at the 3-position of the cyclobutane ring affect biological targets. nih.gov The ketone itself can be converted into other functional groups such as amides and esters, further expanding the chemical space that can be explored. nih.gov

| Original Moiety | Modification | Resulting Structure |

| 2-Chloropyridine | Substitution with various amines | Library of 2-aminopyridine (B139424) derivatives |

| Cyclobutyl Ketone | Reduction to alcohol | Cyclobutyl alcohol derivative |

| Cyclobutyl Ketone | Reaction with Grignard reagents | Tertiary alcohol derivatives |

| Cyclobutyl Ketone | Beckmann rearrangement | Anilide derivative nih.gov |

| Cyclobutyl Ketone | Baeyer-Villiger oxidation | Acyl cyclobutanol (B46151) derivative nih.gov |

Table 2: Chemical Modifications for SAR Studies

Role in Materials Science Research

While direct applications of this compound in materials science are not well-documented, its structural components suggest potential utility as a monomer or functional unit in the development of novel materials.

The cyclobutane ring is a component of monomers like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCBDO), which is used to produce high-performance polyesters with excellent thermal stability and mechanical properties. researchgate.net It is conceivable that this compound could be chemically modified, for instance by reduction of the ketone to an alcohol, to create a functionalized cyclobutane-containing monomer.

Furthermore, the pyridyl ketone unit can act as a ligand for metal ions. Di(2-pyridyl) ketone, a related compound, has been utilized in the preparation of polynuclear metal complexes with specific topologies. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could potentially be used to create coordination polymers or metal-organic frameworks (MOFs) where the pyridyl nitrogen and ketone oxygen can bind to metal centers. The chloro-substituent would offer a site for post-synthetic modification of the resulting material. The development of polymers from cyclobutane-based building blocks is an active area of research. nih.gov

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Pyridylcyclobutyl Ketone

Development of Asymmetric Synthetic Routes to Enantiopure Forms

The presence of a chiral center in 2-Chloro-4-pyridylcyclobutyl ketone necessitates the development of stereoselective synthetic methods to access its individual enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even contributing to undesirable effects. Therefore, the ability to produce enantiopure forms is paramount for its potential applications.

Current synthetic strategies for related α-chloro ketones often result in racemic mixtures. google.com Future research should focus on asymmetric approaches. One promising strategy is the use of chiral catalysts in the synthesis. For instance, asymmetric hydrogenation of a suitable precursor, catalyzed by a chiral rhodium complex, has proven effective for producing enantiopure amines from ketones and could be adapted for this system. researchgate.net Another avenue involves the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction step and later removed. The development of biocatalytic methods, employing enzymes such as ketoreductases, also presents an attractive and environmentally friendly option for the asymmetric reduction of a precursor ketone to the corresponding chiral alcohol, which can then be converted to the target chloroketone. researchgate.netresearchgate.net

Investigation of Photo- and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning towards photo- and electrocatalysis to drive reactions under mild conditions, often with unique selectivity. The functional groups present in this compound make it an excellent candidate for such investigations.

The pyridyl ring can participate in photoredox catalysis, either as a coordinating ligand for a photocatalyst or by directly absorbing light to initiate a reaction. This could enable novel C-C and C-heteroatom bond formations at various positions on the pyridine (B92270) ring or the cyclobutyl group. Similarly, the ketone functionality can undergo photochemical reactions, such as Norrish-type cleavages or cycloadditions, leading to complex molecular architectures.

Electrocatalysis offers a powerful tool for the selective reduction or oxidation of the molecule. The chloro-ketone moiety is susceptible to electrochemical reduction, which could provide a controlled method for dehalogenation or for initiating coupling reactions. The pyridine ring can also be electrochemically modified. Investigating the electrochemical behavior of this compound could unveil new synthetic pathways and provide insights into its redox properties.

Exploration of Novel Bioisosteric Replacements (purely chemical concept)

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a molecule. cambridgemedchemconsulting.com For this compound, several bioisosteric modifications could be explored from a purely chemical perspective.

The chlorine atom, for instance, could be replaced with other halogens (F, Br, I) to fine-tune its reactivity and lipophilicity. cambridgemedchemconsulting.com Non-classical bioisosteres for the chlorine could include small groups like a cyano (-CN) or a trifluoromethyl (-CF3) group. The cyclobutyl ring, a relatively underexplored scaffold, could be replaced with other cyclic or acyclic moieties to probe the impact of steric bulk and conformational rigidity. For example, cyclopentyl or cyclohexyl rings could be substituted, or even opened to an acyclic alkyl chain. The pyridine nitrogen introduces a key hydrogen bond acceptor site; its position could be varied (e.g., 2- or 3-pyridyl isomers) or the entire pyridine ring could be replaced with other heterocycles like pyrimidine, pyrazine, or thiophene (B33073) to alter the electronic and steric profile. cambridgemedchemconsulting.com

Advanced Mechanistic Studies under Non-Standard Conditions

To fully exploit the synthetic potential of this compound, a deep understanding of its reaction mechanisms is crucial. While standard reaction conditions provide a baseline, investigating its reactivity under non-standard conditions can reveal novel and unexpected transformations.

High-pressure chemistry, for example, can accelerate reactions with a negative activation volume and can influence stereoselectivity. Studying the behavior of this ketone under high pressure could lead to the discovery of new cycloaddition or rearrangement pathways. Mechanistic studies employing techniques such as in-situ spectroscopy (e.g., NMR, IR) under cryogenic conditions could allow for the trapping and characterization of transient intermediates, providing valuable insights into reaction pathways. nih.gov Furthermore, exploring its reactivity in unconventional solvents, such as ionic liquids or deep eutectic solvents, could lead to different reaction outcomes compared to traditional organic solvents.

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers the potential to rapidly explore the chemical space around this compound. By developing robust and reliable synthetic routes that are amenable to automation, a large number of derivatives can be synthesized and screened for desired properties in a high-throughput manner.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-pyridylcyclobutyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized pyridine ring. For cyclobutyl ketone formation, [4+2] cycloaddition or ring-strain-driven alkylation may be employed. Key factors include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic displacement of chlorine substituents .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions in cyclobutane ring formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm for pyridyl groups) and cyclobutyl CH₂ signals (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Stretching frequencies for ketone C=O (≈1700 cm⁻¹) and C-Cl (≈550 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the known biological activities of structurally related pyridyl ketones?

- Methodological Answer : Analogous compounds exhibit:

- Antifungal Activity : Pyridyl ketones disrupt ergosterol biosynthesis in Candida spp. via cytochrome P450 inhibition .

- Neuroprotective Effects : Ketone derivatives modulate PI3K/Akt signaling, reducing apoptosis in cerebral ischemia models .

- Anticancer Potential : Chlorinated pyridyl ketones induce cell cycle arrest in HeLa cells at G1 phase (IC₅₀ ≈ 12 µM) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model:

- Electron Density Distribution : Chlorine’s electron-withdrawing effect reduces pyridine ring aromaticity, increasing ketone electrophilicity .

- Reactivity Hotspots : Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites (e.g., cyclobutyl β-carbon) .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction energetics in DMSO or water .

Q. How do steric effects in the cyclobutyl ring influence substitution reactions?

- Methodological Answer : Steric hindrance from the cyclobutane ring impacts:

- Reaction Kinetics : Bulky substituents reduce SN2 reactivity (e.g., 20% yield with tert-butyl vs. 75% with methyl groups) .

- Regioselectivity : Meta-substitution dominates in pyridyl systems due to angular strain in the cyclobutane .

- Catalyst Design : Sterically hindered ligands (e.g., Ru(II)-p-cymene complexes) improve enantioselectivity in asymmetric reductions .

Q. What computational strategies resolve discrepancies between experimental and theoretical reaction energetics?

- Methodological Answer : Address contradictions via:

- Post-Hartree-Fock Corrections : CCSD(T) benchmarks validate DFT-derived activation energies for cycloadditions .

- Vibrational Frequency Analysis : Identify underestimated entropy contributions in gas-phase calculations .

- Error Decomposition : Use metrics like mean absolute deviation (MAD) to assess functional performance (e.g., B3LYP MAD = 2.4 kcal/mol for thermochemistry) .

Q. How can reaction pathways be optimized to mitigate halogenated byproduct formation?

- Methodological Answer : Mitigation strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (15 min vs. 24 h), minimizing decomposition of labile chlorine groups .

- Protecting Groups : Temporarily mask pyridyl nitrogen with Boc groups to prevent undesired halogen exchange .

- Flow Chemistry : Continuous processing maintains low concentration of reactive intermediates, suppressing dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.